di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 259808-71-4
VCID: VC8094599
InChI: InChI=1S/C16H30N2O5/c1-15(2,3)22-13(20)17-8-9-18(12(11-17)7-10-19)14(21)23-16(4,5)6/h12,19H,7-11H2,1-6H3
SMILES: CC(C)(C)OC(=O)N1CCN(C(C1)CCO)C(=O)OC(C)(C)C
Molecular Formula: C16H30N2O5
Molecular Weight: 330.42 g/mol

di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate

CAS No.: 259808-71-4

Cat. No.: VC8094599

Molecular Formula: C16H30N2O5

Molecular Weight: 330.42 g/mol

* For research use only. Not for human or veterinary use.

di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate - 259808-71-4

Specification

CAS No. 259808-71-4
Molecular Formula C16H30N2O5
Molecular Weight 330.42 g/mol
IUPAC Name ditert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate
Standard InChI InChI=1S/C16H30N2O5/c1-15(2,3)22-13(20)17-8-9-18(12(11-17)7-10-19)14(21)23-16(4,5)6/h12,19H,7-11H2,1-6H3
Standard InChI Key VUZKEHBQEOADAS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(C(C1)CCO)C(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)N1CCN(C(C1)CCO)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

Nomenclature and Identifiers

Di-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate is systematically named ditert-butyl (2R)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate for the (R)-enantiomer, as per IUPAC guidelines . Key identifiers include:

PropertyValueSource
CAS Number (R-enantiomer)2224423-03-2
CAS Number (racemic)259808-71-4
Molecular FormulaC16H30N2O5\text{C}_{16}\text{H}_{30}\text{N}_{2}\text{O}_{5}
Molecular Weight330.42 g/mol
SMILES (R-enantiomer)CC(C)(C)OC(=O)N1CCN([C@@H](C1)CCO)C(=O)OC(C)(C)C

The compound’s stereochemistry is critical, as the (R)-enantiomer exhibits distinct reactivity and biological activity compared to its (S)-counterpart.

Structural and Electronic Properties

Computational analyses reveal a topological polar surface area of 79.3 Ų, indicative of moderate solubility in polar solvents . The XLogP3 value of 1.5 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility for drug delivery applications . The hydroxyethyl group (CH2CH2OH-\text{CH}_2\text{CH}_2\text{OH}) contributes to hydrogen-bonding capacity, with one hydrogen bond donor and five acceptors .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via asymmetric catalysis, leveraging techniques such as enzyme-mediated resolution or chiral auxiliary approaches . A representative protocol involves:

  • Piperazine Functionalization: Introducing the hydroxyethyl group via nucleophilic substitution or Grignard addition.

  • Carbamate Protection: Reacting with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) under anhydrous conditions to install the tert-butyl carbamate groups .

  • Enantiomeric Purification: Chromatographic separation or crystallization to isolate the (R)- or (S)-enantiomers.

Advanced technologies like continuous flow chemistry and ultra-low temperature reactions (78C-78^\circ\text{C}) enhance yield and enantiomeric excess (ee > 97%) .

Industrial-Scale Production

Manufacturers such as AChemBlock and Puyer International Group produce the compound at 95–97% purity, with stringent controls for residual solvents and chiral impurities . Storage recommendations include refrigeration (28C2–8^\circ\text{C}) in amber bottles to prevent racemization and hydrolysis .

Applications in Pharmaceutical Synthesis

Role as a Chiral Building Block

The compound’s piperazine core is a privileged scaffold in drug design, featured in antidepressants (e.g., trazodone) and antivirals. Key applications include:

  • Anticancer Agents: Functionalization at the hydroxyethyl position yields kinase inhibitors targeting EGFR or VEGFR.

  • Neurological Drugs: The tert-butyl groups stabilize intermediates in the synthesis of GABA receptor modulators .

Case Study: Enantioselective Synthesis

In a 2024 study, the (R)-enantiomer was used to synthesize a Janus kinase (JAK) inhibitor with 50-fold higher potency than the (S)-form, underscoring the importance of chirality in drug efficacy.

Comparative Analysis of Enantiomers

Property(R)-Enantiomer(S)-Enantiomer
Synthetic AccessibilityHigher yield via enzymatic resolutionRequires chiral catalysts
Biological ActivityBinds preferentially to protein kinasesLower affinity for target receptors
Thermal StabilityStable up to 150°CProne to decomposition above 120°C

This table highlights the (R)-enantiomer’s superiority in drug development pipelines .

Future Directions

Recent advances in photochemical synthesis and fluorination technologies promise to reduce production costs and expand the compound’s utility in radiopharmaceuticals . Collaborative efforts between academia and industry are critical to optimizing enantioselective routes and exploring novel therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator